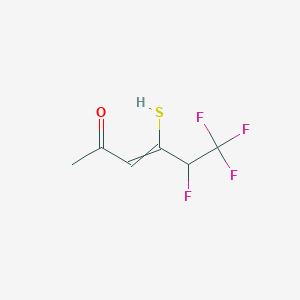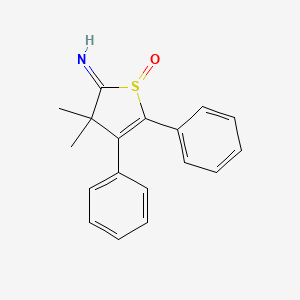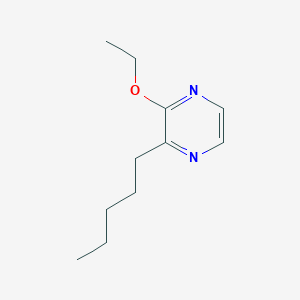![molecular formula C19H16O2 B14313712 4-[(4-Phenoxyphenyl)methyl]phenol CAS No. 109027-71-6](/img/structure/B14313712.png)
4-[(4-Phenoxyphenyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Phenoxyphenyl)methyl]phenol: p-(4-Phenoxybenzyl)phenol , is a chemical compound with the following properties:
- Chemical formula:
C14H13O2
- Molecular weight: 227.26 g/mol
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 4-[(4-Phenoxyphenyl)methyl]phenol involves a reduction route via Schiff bases. Here are the key steps:
Schiff Base Formation: The compound is formed by reacting 4-methoxybenzaldehyde with aniline to create a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent, such as sodium borohydride (NaBH₄), to yield the final compound.
Industrial Production: Industrial production methods may vary, but the synthetic route described above provides a fundamental approach.
Analyse Chemischer Reaktionen
Reactivity: 4-[(4-Phenoxyphenyl)methyl]phenol can undergo various chemical reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: As mentioned earlier, the reduction step is crucial in its synthesis.
Substitution: The phenolic hydroxyl group can participate in substitution reactions.
Reduction: Sodium borohydride (NaBH₄) is commonly used for the reduction step.
Substitution: Various reagents, such as halogens or alkylating agents, can be employed.
Major Products: The major product of the reduction reaction is this compound itself.
Wissenschaftliche Forschungsanwendungen
4-[(4-Phenoxyphenyl)methyl]phenol finds applications in:
Chemistry: As a starting material for the synthesis of other compounds, including dithiocarbamates and dyes.
Biology: Its potential biological activities are an area of research interest.
Industry: It may serve as a precursor for specialty chemicals.
Wirkmechanismus
The exact mechanism by which 4-[(4-Phenoxyphenyl)methyl]phenol exerts its effects remains to be fully elucidated. Further research is needed to understand its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
These compounds share structural features but differ in substituents and properties. The uniqueness of 4-[(4-Phenoxyphenyl)methyl]phenol lies in its specific combination of functional groups.
Eigenschaften
CAS-Nummer |
109027-71-6 |
|---|---|
Molekularformel |
C19H16O2 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
4-[(4-phenoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C19H16O2/c20-17-10-6-15(7-11-17)14-16-8-12-19(13-9-16)21-18-4-2-1-3-5-18/h1-13,20H,14H2 |
InChI-Schlüssel |
ISFXTGOWPQRBFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)

![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)

![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)

![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)


![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
